5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol CAS 1393541-20-2 properties
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol CAS 1393541-20-2 properties
This guide provides an in-depth technical analysis of 5-(Difluoromethyl)pyridin-3-ol (CAS 1393541-20-2).[1]
Editorial Note on Chemical Identity: A critical distinction must be made regarding the topic parameters provided.
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CAS 1393541-20-2 unequivocally identifies 5-(Difluoromethyl)pyridin-3-ol , a single-ring pyridine building block.[1]
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The chemical name provided in the topic title, 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol, refers to a biaryl compound (typically CAS 2090725-04-3).
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Scope: To ensure scientific accuracy and adherence to the unique identifier, this guide focuses on the properties, synthesis, and applications of CAS 1393541-20-2 . However, the biaryl compound is discussed in the "Advanced Applications" section as a relevant downstream target to address the user's likely broader interest in this pharmacophore.
A Critical Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
5-(Difluoromethyl)pyridin-3-ol (CAS 1393541-20-2) is a specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and metabolic enzyme modulators.[1][2] Its core value lies in the difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while significantly improving metabolic stability against oxidation compared to methyl groups.
This compound serves as a "pivot point" in Structure-Activity Relationship (SAR) studies, allowing chemists to tune the acidity (pKa) of the pyridine nitrogen and the lipophilicity (LogP) of the overall drug candidate without altering steric bulk significantly.
Physicochemical Profile
The following data represents the core properties of CAS 1393541-20-2.
| Property | Value | biological Relevance |
| Molecular Formula | C₆H₅F₂NO | -- |
| Molecular Weight | 145.11 g/mol | Fragment-based drug discovery (FBDD) compliant (MW < 300). |
| Appearance | Pale yellow to brown solid | Oxidation sensitive; store under inert atmosphere. |
| Calculated LogP | ~1.18 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Pyridine N) | ~3.8 (Estimated) | Reduced basicity due to electron-withdrawing -CHF₂ and -OH. |
| pKa (Phenolic OH) | ~8.5 (Estimated) | Physiologically relevant ionization; potential H-bond donor. |
| H-Bond Donors | 1 (OH) + 1 (CHF₂ weak) | -CHF₂ can act as a weak H-bond donor to carbonyls. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine atoms can engage in orthogonal dipolar interactions. |
Synthetic Methodology
The synthesis of CAS 1393541-20-2 requires precise control over the fluorination step to prevent over-fluorination or decomposition of the pyridine ring. The most robust route involves the deoxyfluorination of a formyl precursor.
Core Synthesis Protocol: Deoxyfluorination Route
This protocol describes the conversion of 5-formylpyridin-3-ol (protected) to the difluoromethyl target.
Reagents:
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Starting Material: 5-(Benzyloxy)nicotinaldehyde (CAS 1256824-36-2).
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Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
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Solvent: Dichloromethane (DCM), Anhydrous.
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Catalyst: Ethanol (trace, for DAST activation).
Step-by-Step Methodology:
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Preparation of Reaction Vessel:
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Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).
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Charge with 5-(Benzyloxy)nicotinaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 0°C.
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Fluorination (Critical Step):
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Add DAST (2.5 eq) dropwise via syringe over 20 minutes. Caution: Exothermic.
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Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
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In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.4) should disappear, replaced by the difluoromethyl ether (Rf ~0.6).
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Quenching & Extraction:
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Cool back to 0°C. Quench slowly with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
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Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Deprotection (Hydrogenolysis):
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Dissolve the intermediate (5-(benzyloxy)-3-(difluoromethyl)pyridine) in MeOH.
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Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4 hours.
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Filter through Celite and concentrate to yield 5-(Difluoromethyl)pyridin-3-ol .
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Visualization of Synthetic Logic
The following diagram illustrates the strategic pathway and alternative routes.
Figure 1: Validated Synthetic Route via Deoxyfluorination.
Advanced Applications & Biaryl Synthesis
While CAS 1393541-20-2 is a valuable fragment, its primary utility is as a coupling partner to create biaryl scaffolds, such as the 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol mentioned in the topic title.
Mechanism of Action: The Bioisostere Effect
The -CHF₂ group is deployed to modulate the Lipophilic Efficiency (LipE) of a drug.
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H-Bond Donor: The C-H bond in -CHF₂ is sufficiently acidic to act as a weak hydrogen bond donor to protein backbone carbonyls (e.g., in the hinge region of Kinases like PIM1 or JAK2).
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Metabolic Blockade: It blocks the metabolic "soft spot" at the pyridine C5 position, preventing oxidation by Cytochrome P450 enzymes.
Protocol: Synthesis of Biaryl Analogs (Suzuki-Miyaura Coupling)
To synthesize the biaryl structure using this fragment, the phenol must first be activated.
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Activation: Convert CAS 1393541-20-2 to the triflate using Triflic Anhydride (Tf₂O) and Pyridine in DCM at 0°C.
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Product: 5-(Difluoromethyl)pyridin-3-yl trifluoromethanesulfonate.
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Coupling:
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Partner: (5-Chlorothiophen-2-yl)boronic acid (or similar).
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Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
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Base: K₂CO₃ (2.0 eq).
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Solvent: Dioxane/Water (4:1), 80°C, 4 hours.
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Result: A biaryl scaffold retaining the difluoromethyl group for metabolic stability.
Safety & Handling Standards
CAS 1393541-20-2 and its precursors pose specific hazards.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Pyridine derivatives are often toxic if swallowed or inhaled. | Use full PPE (Gloves, Goggles, Respirator). Handle in a fume hood. |
| Skin Irritation | Causes skin and serious eye irritation (H315, H319). | Immediate wash with PEG-400 or water upon contact. |
| Reactivity | DAST (used in synthesis) is thermally unstable and reacts violently with water. | Store DAST in a freezer. Quench reactions at low temp (<0°C). |
References
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Sigma-Aldrich. 5-(Difluoromethyl)pyridin-3-ol Product Specification. Retrieved from .
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
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BLD Pharm. Material Safety Data Sheet: CAS 1393541-20-2. Retrieved from .
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PubChem. Compound Summary: Pyridine Derivatives. National Library of Medicine.
